4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClFN2OS/c1-6-11-31(24(13-19-8-9-19)20-10-7-16(2)23(29)14-20)27-30-26(18(4)33-27)21-12-17(3)25(32-5)15-22(21)28/h1,7,10,12,14-15,19,24H,8-9,11,13H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAKXXNRGSLYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of SSR125543 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The industrial production methods for SSR125543 are proprietary and not widely disclosed in public literature. the compound is typically synthesized through a series of organic reactions that ensure high purity and yield .
Chemical Reactions Analysis
Thiazole Ring Formation
The thiazole core is synthesized via cyclocondensation reactions. A common method involves reacting a thiourea derivative with an α-halo carbonyl compound. For example:
-
Reactants : Thiourea derivative + α-chloro ketone
-
Conditions : Heating in ethanol or DMF, catalyzed by bases like K₂CO₃ .
N-Alkylation
The propynyl and cyclopropyl-containing ethyl groups are introduced via alkylation:
-
Propynyl Group : Reaction with propargyl bromide in the presence of a base (e.g., NaH) in THF .
-
Cyclopropyl-Ethyl Moiety : Coupling of a cyclopropyl-containing alkyl halide to the amine group under SN2 conditions .
Key Reaction Steps and Conditions
A generalized synthetic route is summarized below:
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Thiazole formation | Thiourea + α-chloro ketone, K₂CO₃, DMF, 80°C | Construct thiazole core |
| 2 | Chlorination | Cl₂, FeCl₃, CH₂Cl₂, RT | Introduce 2-chloro substituent |
| 3 | Methoxylation | NaOMe, CuI, DMSO, 100°C | Add 4-methoxy group |
| 4 | N-Alkylation (propynyl) | Propargyl bromide, NaH, THF, 0°C→RT | Attach propynyl side chain |
| 5 | N-Alkylation (cyclopropyl) | Cyclopropylalkyl bromide, K₂CO₃, DMF | Introduce cyclopropyl-ethyl group |
| 6 | Purification | Column chromatography (SiO₂, EtOAc/Hexane) | Isolate final product |
Stereochemical Considerations
The compound’s (R)-configuration at the chiral center (C1 of the cyclopropyl-ethyl chain) is critical for biological activity . This is achieved via:
-
Chiral Resolution : Use of chiral auxiliaries or chromatography.
-
Asymmetric Synthesis : Catalytic asymmetric alkylation with chiral ligands (e.g., BINAP) .
Functional Group Reactivity
-
Thiazole Ring : Resistant to hydrolysis under mild conditions but susceptible to strong acids/bases .
-
Alkyne Group : Participates in click chemistry (e.g., Huisgen cycloaddition) for further derivatization .
-
Fluorine Substituent : Enhances metabolic stability and influences binding affinity to CRF receptors .
Comparative Analysis with Analogues
The compound shares structural motifs with other CRF receptor antagonists, but its synthetic route is distinct:
Pharmacological Modifications
While not a direct chemical reaction, the compound’s efficacy as a CRF1 antagonist is modulated by:
Scientific Research Applications
SSR125543 has been extensively studied for its potential therapeutic applications:
Chemistry: It serves as a model compound for studying receptor-ligand interactions.
Biology: It is used to investigate the role of corticotropin-releasing factor type 1 receptors in stress responses.
Medicine: SSR125543 has shown potential in treating anxiety and stress-related disorders by normalizing hippocampal neuronal excitability.
Industry: The compound is used in the development of new therapeutic agents targeting stress and anxiety disorders .
Mechanism of Action
SSR125543 exerts its effects by selectively antagonizing corticotropin-releasing factor type 1 receptors. This action prevents the binding of corticotropin-releasing factor, thereby inhibiting the downstream signaling pathways involved in stress responses. The compound normalizes hippocampal neuronal excitability, which is often impaired by stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole and related heterocyclic derivatives are widely explored for diverse biological activities. Below is a comparative analysis of SSR125543A with structurally or functionally analogous compounds:
Table 1: Structural and Functional Comparison
Key Insights from Comparative Analysis
Structural Determinants of CRF₁ Selectivity :
- SSR125543A’s cyclopropyl-ethyl-fluorophenyl substituent enhances lipophilicity and receptor binding, distinguishing it from simpler thiazoles (e.g., 11a, 2b) .
- The propargyl group may stabilize interactions with CRF₁’s transmembrane helices, a feature absent in thiadiazoles (e.g., ) .
Activity vs. Structural Complexity: Compounds with multiple aromatic rings (e.g., triazole-thiazole hybrids in ) exhibit crystallographic stability but lack proven CNS activity.
Pharmacokinetic Considerations :
- Thiadiazoles (e.g., ) show insecticidal activity but poor CNS bioavailability due to polar sulfonyl groups, whereas SSR125543A’s fluorine and cyclopropyl groups enhance brain uptake .
Synthetic Accessibility :
- SSR125543A requires multi-step synthesis with chiral resolution , whereas simpler thiazoles (e.g., 11a ) are synthesized via one-pot cyclization, favoring scalability .
Contradictions and Limitations
Biological Activity
The compound 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine, commonly referred to as SSR125543A, is a novel thiazole derivative with significant pharmacological potential. This article reviews its biological activity, focusing on its role as a selective antagonist of the corticotrophin-releasing factor (CRF) receptor, particularly CRF(1).
- IUPAC Name : 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(prop-2-ynyl)-thiazol-2-amine
- CAS Number : 2649012-21-3
- Molecular Formula : C27H28ClFN2OS
- Molecular Weight : 483.05 g/mol
SSR125543A acts primarily as a CRF(1) receptor antagonist , exhibiting high affinity for both human cloned and native CRF(1) receptors. The compound demonstrates:
- Nanomolar affinity : pK(i) values of 8.73 and 9.08 for CRF(1) receptors.
- Selectivity : Approximately 1000-fold selectivity for CRF(1) over CRF(2α) receptors and CRF binding protein .
In Vitro Studies
SSR125543A has been characterized through various in vitro studies demonstrating its pharmacological effects:
- CRF-Induced cAMP Synthesis Inhibition : The compound effectively inhibits CRF-induced stimulation of cyclic adenosine monophosphate (cAMP) synthesis in human retinoblastoma Y79 cells with an IC(50) value of approximately 3.0 nM .
- ACTH Secretion Inhibition : It also inhibits adrenocorticotropin hormone (ACTH) secretion in mouse pituitary tumor AtT-20 cells, confirming its antagonistic action on the CRF pathway .
In Vivo Studies
In vivo experiments have shown that SSR125543A penetrates the blood-brain barrier, which is crucial for its potential therapeutic applications in psychiatric disorders .
Case Studies and Clinical Relevance
Research indicates that SSR125543A may have implications in treating stress-related disorders due to its ability to modulate the hypothalamic-pituitary-adrenal (HPA) axis by blocking CRF signaling:
- Psychiatric Conditions : Alterations in the CRF system are noted in various psychiatric conditions, including anxiety and depression. SSR125543A's antagonistic properties could provide therapeutic benefits by mitigating these alterations .
Summary of Research Findings
The following table summarizes key findings related to the biological activity of SSR125543A:
Q & A
Q. Advanced Research Focus
- Plasma stability : Use LC-MS/MS to quantify compound half-life (t₁/₂) in rodent plasma .
- Blood-brain barrier penetration : Measure brain/plasma ratios after systemic administration; Gully et al. (2002) reported significant CNS penetration at 10 mg/kg .
- Metabolite identification : Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites in hepatic microsomes .
How can discrepancies in SSR125543A's efficacy across stress models be resolved?
Advanced Research Focus
Contradictions may arise from:
- Genetic variability : Use transgenic rodents (e.g., CRF1 knockouts) to isolate receptor-specific effects .
- Stressor intensity : Standardize stress protocols (e.g., duration of restraint stress) to minimize variability .
- Sex differences : Include both male and female cohorts, as CRF1 signaling exhibits sexual dimorphism in stress responses .
What synthetic strategies are reported for SSR125543A and its analogs?
Basic Research Focus
SSR125543A is synthesized via multi-step organic reactions , including:
- Thiazole ring formation : Cyclization of thiourea intermediates under acidic conditions .
- Chiral resolution : Use (S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethylamine to ensure enantiomeric purity .
- Characterization : Confirm structure via ¹H/¹³C NMR, FT-IR, and elemental analysis .
How does SSR125543A modulate CRF1 receptor kinetics compared to other antagonists?
Advanced Research Focus
SSR125543A exhibits non-competitive antagonism with slow receptor dissociation kinetics. Methods to assess this include:
- Schild analysis : Determine pA₂ values in CRF-induced cAMP assays .
- Receptor internalization : Track CRF1 trafficking via fluorescence microscopy or flow cytometry .
- Allosteric modulation : Compare binding with orthosteric inhibitors (e.g., CP-154,526) using displacement assays .
What molecular dynamics (MD) approaches are suitable for studying SSR125543A-CRF1 interactions?
Q. Advanced Research Focus
- Homology modeling : Build CRF1 receptor structures using templates like β2-adrenergic receptors (PDB: 2RH1) .
- Docking simulations : Use AutoDock Vina to predict binding poses in the CRF1 transmembrane domain .
- Free-energy calculations : Apply MM-GBSA to quantify binding affinity differences between analogs .
How can epigenetic changes induced by SSR125543A be quantified in stress models?
Q. Advanced Research Focus
- DNA methylation : Perform bisulfite sequencing on CRF promoter regions in amygdala tissue .
- Histone modification : Use ChIP-qPCR to assess H3K27ac enrichment at stress-related loci (e.g., BDNF, FKBP5) .
- Transcriptomics : Pair RNA-seq with SSR125543A treatment to identify CRF1-dependent gene networks .
What are the limitations of using SSR125543A in chronic stress studies?
Q. Advanced Research Focus
- Tolerance development : Monitor receptor desensitization via repeated cAMP assays over 14-day dosing .
- Off-target effects : Screen for partial agonism at CRF2 receptors using GTPγS binding assays .
- Species specificity : Validate findings in non-rodent models (e.g., primate CRF1 receptors) due to sequence divergence .
How to optimize SSR125543A derivatives for improved pharmacokinetics?
Q. Advanced Research Focus
- Structure-activity relationship (SAR) : Modify the prop-2-ynyl group to enhance metabolic stability (e.g., replace with cyclopropylmethyl) .
- Prodrug strategies : Introduce ester moieties to increase oral bioavailability .
- Crystallography : Co-crystallize derivatives with CRF1 to guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
